methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
Methyl 4-(2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Structures and Hydrogen Bonding
A study on hydrogen-bonded supramolecular structures in substituted 4-pyrazolylbenzoates highlighted the significance of N-H...O hydrogen bonds in forming chain, sheet, and three-dimensional framework structures. These findings contribute to the understanding of molecular self-assembly and crystal engineering, which are crucial for designing new materials and drugs (Portilla et al., 2007).
Pharmacological Characterization for Preterm Labor
Research on Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride revealed its potential as a potent and selective β3-adrenoceptor agonist for treating preterm labor. This study illustrates the application of chemical compounds in developing therapeutic agents (Croci et al., 2007).
Antitumor Activity of Indole Derivatives
The antitumor activity of indole derivatives, achieved through the thermal Fischer indolization of hydrazones, highlights the role of synthetic chemistry in discovering new antineoplastic agents. Such research is pivotal for the development of novel cancer therapies (Nguyen et al., 1990).
Nitroxide-Mediated Photopolymerization
A study on nitroxide-mediated photopolymerization using a new alkoxyamine compound illustrates the compound's application in polymer science, particularly in developing materials with controlled polymerization processes for coatings, adhesives, and other polymer-based products (Guillaneuf et al., 2010).
Mechanism of Action
Target of Action
The compound belongs to the class of indole derivatives , which are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The specific mode of action of this compound would depend on its chemical structure and the nature of its target.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. Indole derivatives are known to be involved in a wide range of biological processes, including signal transduction, metabolic regulation, and gene expression
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects
Properties
IUPAC Name |
methyl 4-[[2-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-24-10-9-14-11-15(5-8-17(14)24)18(25)12-22-19(26)20(27)23-16-6-3-13(4-7-16)21(28)29-2/h3-11,18,25H,12H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSVVXVWYMMHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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